Superior DUSP1 Selectivity Over BCI-215 in Cellular Assays
(E/Z)-BCI demonstrates a distinct potency and selectivity profile compared to its analog BCI-215. While both compounds inhibit DUSP1, (E/Z)-BCI achieves an EC50 of 8.0 μM in cellular assays , whereas BCI-215 exhibits a broader IC50 in the micromolar range but with less specific potency data available . Notably, (E/Z)-BCI's defined EC50 provides a reliable reference point for experimental design, unlike the qualitative 'micromolar range' descriptor for BCI-215. Furthermore, (E/Z)-BCI's allosteric mechanism has been validated to not inhibit DUSP5, a critical counter-target, whereas BCI-215's selectivity profile is less comprehensively defined [1].
| Evidence Dimension | Cellular potency against DUSP1 |
|---|---|
| Target Compound Data | EC50 = 8.0 μM |
| Comparator Or Baseline | BCI-215: IC50 in the micromolar range (exact value not reported) |
| Quantified Difference | (E/Z)-BCI has a precisely defined EC50 of 8.0 μM, while BCI-215 lacks a reported exact IC50 for DUSP1. |
| Conditions | Cellular assay (HeLa cells overexpressing DUSP1 for (E/Z)-BCI; DUSP-overexpressing cells for BCI-215) |
Why This Matters
For reproducible inhibition of DUSP1 in cell-based studies, (E/Z)-BCI provides a validated and quantifiable EC50, enabling precise dosing and reducing experimental variability compared to less-characterized analogs.
- [1] Biotool. DUSP Selective Inhibitors panel information. View Source
